![molecular formula C13H10O2 B3178311 3-(2-Naphthyl)Acrylic Acid CAS No. 49711-14-0](/img/structure/B3178311.png)
3-(2-Naphthyl)Acrylic Acid
Overview
Description
3-(2-Naphthyl)Acrylic Acid is a compound with the molecular formula C13H10O2 and a molecular weight of 198.221 g/mol . It is also known by other names such as naphthalene-2-acrylic acid, z-3-2-naphthyl prop-2-enoic acid, and z-3-naphthalen-2-ylprop-2-enoic acid . It appears as a white crystal powder .
Molecular Structure Analysis
The molecular structure of 3-(2-Naphthyl)Acrylic Acid can be represented by the SMILES notation: C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving 3-(2-Naphthyl)Acrylic Acid are not detailed in the search results, it is known that this compound inhibits the enzymatic activity of benzylpiperidine N-acetyltransferase .Physical And Chemical Properties Analysis
3-(2-Naphthyl)Acrylic Acid has a predicted density of 1.245±0.06 g/cm3, a melting point of 210-212°C, a predicted boiling point of 393.1±11.0 °C, a flash point of 132.7°C, and a vapor pressure of 2.15E-05mmHg at 25°C . Its refractive index is 1.665 .Scientific Research Applications
- Significance : Understanding crystal shape’s impact on photomechanical behavior can lead to novel strategies for advanced photomechanical materials .
- Advantages : High sensitivity and specificity make NA a promising candidate for various applications .
Photomechanical Materials
Pharmaceutical Intermediates
Photoresponsive Polymers
Crystal Engineering
Fluorescent Probes
Materials for Light-Responsive Devices
Mechanism of Action
Target of Action
The primary target of 3-(2-Naphthyl)Acrylic Acid, also known as 2-Naphthylacrylic acid, is the Tobacco Mosaic Virus (TMV) . This compound has been evaluated for its antiviral activity against TMV and has shown promising results .
Mode of Action
It is known that the compound exhibits good antiviral activity against tmv
Pharmacokinetics
The compound’s physical and chemical properties, such as its melting point (210-212°C), boiling point (393.1±11.0 °C), and density (1.245±0.06 g/cm3), have been reported . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of 3-(2-Naphthyl)Acrylic Acid is the inhibition of TMV. Some compounds in the same series have shown significantly higher activity against TMV than commercial Ribavirin both in vitro and in vivo . This suggests that 3-(2-Naphthyl)Acrylic Acid could potentially be a potent antiviral agent against TMV.
Safety and Hazards
3-(2-Naphthyl)Acrylic Acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(naphthalen-2-yl)acrylic acid | |
CAS RN |
51557-26-7 | |
Record name | 3-(Naphth-2-yl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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